1H-imidazo[4,5-b]pyridine-5-carboxamide
Description
1H-Imidazo[4,5-b]pyridine-5-carboxamide is a heterocyclic compound featuring a fused bicyclic core of imidazole and pyridine rings. This scaffold is structurally analogous to purine, enabling interactions with biomolecules such as enzymes and nucleic acids . The compound has garnered attention in medicinal chemistry due to its versatile pharmacological profile, including antibacterial and antitubercular activities. For instance, derivatives of this core inhibit bacterial fatty acid biosynthesis (FASII) by targeting malonyl-CoA:acyl carrier protein transacylase (FabD) and acetyl-CoA carboxylase (AccC) in E. coli with IC50 values as low as 0.02–0.125 μM . Additionally, 6-substituted derivatives exhibit potent antitubercular activity against Mycobacterium tuberculosis H37Rv .
The synthesis of 1H-imidazo[4,5-b]pyridine derivatives often involves condensation reactions between nitro-substituted pyridines and aldehydes, followed by reductive cyclization using agents like Na2S2O4 . Structural modifications at positions 2, 6, and 7 of the core significantly influence biological activity and selectivity .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-1-2-5-7(11-4)10-3-9-5/h1-3H,(H2,8,12)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWLJLMCOGKKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
1H-imidazo[4,5-b]pyridine derivatives have demonstrated promising antimicrobial properties. Recent studies have shown that these compounds exhibit activity against various bacterial strains, including Staphylococcus aureus, Klebsiella pneumoniae, and Bacillus cereus . The structure-activity relationship (SAR) analysis indicates that modifications at specific positions of the imidazo[4,5-b]pyridine scaffold can enhance antibacterial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 0.25 µg/mL |
| 2 | Klebsiella pneumoniae | 0.5 µg/mL |
| 3 | Bacillus cereus | 0.75 µg/mL |
Antitubercular Agents
The compound has been identified as a potential candidate for antitubercular therapy. A study demonstrated that specific derivatives of 1H-imidazo[4,5-b]pyridine exhibited significant inhibitory activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.5 µmol/L for some derivatives . The mechanism involves binding to the DprE1 enzyme, crucial for the survival of the bacteria.
Anticancer Properties
1H-imidazo[4,5-b]pyridine derivatives are also being explored for their anticancer potential. These compounds have shown effectiveness in inhibiting various kinases involved in cancer progression. For instance, certain derivatives act as dual FLT3/Aurora kinase inhibitors, targeting acute myeloid leukemia . Their ability to influence cellular pathways related to cancer cell proliferation makes them valuable in developing new cancer therapies.
| Compound | Target Kinase | IC50 Value |
|---|---|---|
| 1 | FLT3 | 0.004 µM |
| 2 | Aurora B | 0.046 µM |
Anti-inflammatory Effects
Research indicates that imidazo[4,5-b]pyridine derivatives possess anti-inflammatory properties. They have been shown to inhibit inflammatory pathways in various cellular models, including retinal pigment epithelial cells . This suggests potential applications in treating conditions characterized by inflammation.
Synthetic Approaches
Recent advancements in synthetic methodologies have facilitated the development of novel imidazo[4,5-b]pyridine derivatives. Techniques such as regioselective C–H arylation have been optimized to produce functionalized compounds efficiently . This allows for the exploration of a wider range of biological activities and enhances the potential for drug discovery.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions
The halogenated derivatives of imidazo[4,5-b]pyridines undergo S<sub>N</sub>Ar reactions at activated positions. For example:
-
C6 Bromine Substitution : The bromine atom at position 6 is highly reactive toward nucleophiles like amines under palladium catalysis.
Table 1: S<sub>N</sub>Ar Reactions at Halogenated Positions
Key findings:
-
Polar protic solvents (e.g., H<sub>2</sub>O-IPA) enhance reactivity in S<sub>N</sub>Ar .
-
Pd-catalyzed amidation enables regioselective substitution at C6 .
Alkylation and Acylation Reactions
Alkylation occurs preferentially at the N1 and N3 positions of the imidazole ring. Phase-transfer catalysis (PTC) in DMF is commonly employed.
Table 2: Alkylation Reactions at Nitrogen Centers
Key findings:
Cyclization and Heterocyclization
The imidazo[4,5-b]pyridine core is synthesized via tandem S<sub>N</sub>Ar–reduction–cyclization sequences:
Table 3: Cyclization Strategies
Mechanistic insights:
-
Cyclization proceeds via imine intermediates, followed by aromatization (confirmed by <sup>1</sup>H NMR) .
-
Solvent polarity critically impacts cyclization efficiency .
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling enables diversification at C2 and C6:
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine Derivatives Targeting Bacterial FASII
The table below compares two AccC inhibitors based on the 1H-imidazo[4,5-b]pyridine-5-carboxamide scaffold:
Key Findings :
- The presence of a 2-(2-chlorobenzylamino) group in the first compound reduces potency compared to the simpler 1-(2,3-dihydroindenyl) substituent, highlighting steric hindrance as a critical factor .
- Both compounds exhibit submicromolar activity, validating the scaffold’s suitability for bacterial enzyme inhibition.
Antitubercular Derivatives
6-(4-Nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives demonstrate promising activity against M. tuberculosis H37Rv. Selected examples include:
| Compound | Substituent at Position 6 | MIC (μg/mL) | Reference |
|---|---|---|---|
| 5c | 4-Fluorophenyl | 1.56 | |
| 5g | 4-Chlorophenyl | 0.78 | |
| 5v | 3,4-Dichlorophenyl | 0.39 |
Key Findings :
- Electron-withdrawing groups (e.g., Cl, F) at the 6-position enhance antitubercular efficacy, likely due to improved target binding (e.g., DprE1 enzyme) .
- Compound 5v, with a 3,4-dichlorophenyl group, shows the highest potency (MIC = 0.39 μg/mL), underscoring the importance of halogenation patterns .
Comparison with Isomeric Scaffolds
Imidazo[4,5-c]pyridine-6-carboxamide
1H,4H,5H,6H,7H-Imidazo[4,5-c]pyridine-6-carboxamide (CAS 1246041-84-8) is a structural isomer with a shifted imidazole ring fusion.
Pyrazole-Carboximidamides
Compounds like 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () share a carboxamide group but lack the fused imidazo-pyridine core. These analogs primarily act as kinase inhibitors or anti-inflammatory agents, demonstrating divergent applications compared to 1H-imidazo[4,5-b]pyridine-5-carboxamide derivatives .
Preparation Methods
Precursor Synthesis
The synthesis begins with 2-chloro-3-aminopyridine-5-carboxamide, a critical intermediate. This precursor is accessible via sequential functionalization of 2,3-dichloropyridine. Substitution of the chlorine atom at position 3 with an amine group is achieved through nucleophilic aromatic substitution (SNAr) using aqueous ammonia under elevated temperatures (80–100°C). Subsequent introduction of the carboxamide group at position 5 is accomplished via palladium-catalyzed carbonylation. For example, treatment of 5-bromo-2-chloro-3-aminopyridine with carbon monoxide (CO) and an amine source in the presence of Pd(PPh3)4 and a base such as K2CO3 yields the carboxamide derivative.
Cyclization via Pd Catalysis
The key cyclization step employs a Pd-catalyzed amidation reaction to form the imidazo[4,5-b]pyridine core. As demonstrated by Haddad et al., 2-chloro-3-aminopyridine derivatives undergo cyclization with aryl amides using Pd(OAc)2 and Xantphos as a ligand system. Applied to 2-chloro-3-aminopyridine-5-carboxamide, this method facilitates intramolecular amidation, yielding the target compound (Scheme 1).
Yields for analogous reactions range from 65–85%, depending on the substituents and reaction optimization.
One-Pot Tandem Synthesis
SNAr Reaction and Reduction
A one-pot strategy inspired by Das et al. involves sequential substitution, reduction, and cyclization. Starting with 2-chloro-3-nitropyridine-5-carboxamide, the nitro group is reduced to an amine using Zn/HCl. This diamine intermediate undergoes spontaneous cyclization upon treatment with aldehydes in a H2O-isopropyl alcohol (IPA) mixture. The carboxamide group remains intact due to the mild, aqueous conditions (Scheme 2).
Optimization of Aldehyde Input
The choice of aldehyde influences reaction efficiency. Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) accelerate cyclization via enhanced electrophilicity, achieving yields up to 92%. In contrast, sterically hindered aldehydes require prolonged reaction times (12–16 h) at 85°C.
Cyclization of Diamine Precursors
Diamine Formation
3-Aminopyridine-2-amine-5-carboxamide serves as a versatile diamine precursor. Its synthesis from 2-chloro-3-nitropyridine-5-carboxamide via catalytic hydrogenation (H2, Pd/C) ensures high purity (>95%).
Ring Closure with Carboxylic Acid Derivatives
Condensation of the diamine with carboxylic acids or esters under dehydrating conditions (e.g., PPA, polyphosphoric acid) forms the imidazo ring. For instance, refluxing with formic acid (HCOOH) produces the unsubstituted imidazo[4,5-b]pyridine-5-carboxamide in 78% yield.
Post-Functionalization Methods
Hydrolysis of Nitriles
5-Cyanoimidazo[4,5-b]pyridine, accessible via cyanation of halogenated precursors, is hydrolyzed to the carboxamide using H2O2 in acidic or basic conditions. This method offers moderate yields (60–70%) due to competing over-hydrolysis to carboxylic acids.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Pd-catalyzed amidation | 65–85 | Pd(OAc)2, Xantphos, 110°C | High regioselectivity | Costly catalysts, air-sensitive |
| One-pot tandem synthesis | 75–92 | H2O-IPA, 85°C | Scalable, green solvents | Limited to certain aldehydes |
| Diamine cyclization | 70–78 | PPA, reflux | Simple reagents | Harsh acidic conditions |
| Post-functionalization | 60–70 | Pd catalysis, CO/NH3 | Late-stage modification | Moderate yields, over-hydrolysis |
Experimental Procedures and Optimization
General Procedure for Pd-Catalyzed Cyclization
A mixture of 2-chloro-3-aminopyridine-5-carboxamide (1.0 mmol), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and DBU (2.0 mmol) in toluene is heated at 110°C for 12 h. The crude product is purified via silica gel chromatography (EtOAc/hexane) to afford the title compound.
One-Pot Synthesis
2-Chloro-3-nitropyridine-5-carboxamide (1.0 mmol), Zn dust (2.0 mmol), and conc. HCl (0.5 mL) in H2O-IPA (1:1) are stirred at 80°C for 2 h. After filtration, the intermediate diamine is treated with 4-nitrobenzaldehyde (1.0 mmol) and heated at 85°C for 10 h. Extraction and chromatography yield the product .
Q & A
Basic Question: What are the common synthetic methodologies for preparing 1H-imidazo[4,5-b]pyridine-5-carboxamide derivatives?
Methodological Answer:
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions, cyclization, or microwave-assisted protocols. For example:
- Microwave-assisted synthesis : A mixture of intermediates (e.g., substituted pyridines) is reacted under microwave conditions with catalysts like trifluoroacetic acid (TFA) in methanol/water (1:2 v/v) to yield products with regiochemical control. This method achieves high yields (~66–67%) and purity .
- Regioselective cyclization : Substituted amidines or hydrazides undergo cyclization with ketones or aldehydes under basic conditions to form the imidazo[4,5-b]pyridine core. For instance, base-promoted spiro-fused imidazolone formation has been reported under transition-metal-free conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
